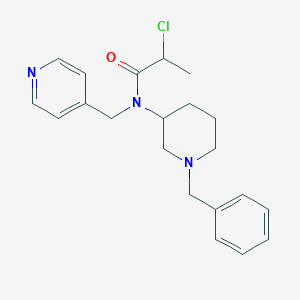

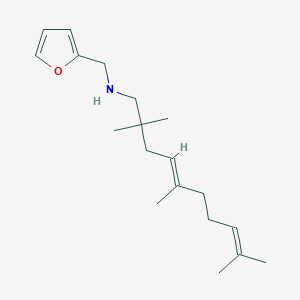

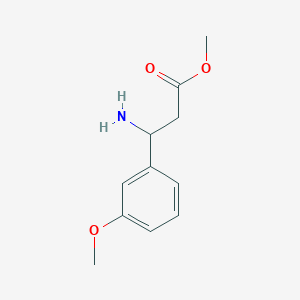

![molecular formula C8H7Cl2N3 B2976820 2,4-二氯-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1262442-28-3](/img/structure/B2976820.png)

2,4-二氯-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic organic compound .

Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with chlorine atoms at positions 4 and 6 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C. Its infrared spectrum (KBr, cm −1) shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N). Its 1H NMR (400 MHz, DMSO- d6) shows peaks at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH 3). Its 13C NMR (100 MHz, DMSO- d6) shows peaks at various positions .科学研究应用

抗肿瘤活性

- 合成与抗肿瘤活性: 已对各种吡咯并[2,3-d]嘧啶衍生物的合成进行了研究,包括 2,4-二氯-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶,这些衍生物已显示出显著的抗肿瘤活性。这些化合物充当哺乳动物二氢叶酸还原酶的抑制剂,二氢叶酸还原酶是 DNA 合成中的关键酶,因此在癌症治疗中具有潜力 (Grivsky 等人,1980)。

合成与材料科学

- 大规模合成: 一项研究提出了从基础化合物开始合成吡咯并[2,3-d]嘧啶衍生物的高效方法,突出了该化合物在制药应用中的潜力 (Fischer & Misun,2001)。

- 结构和热分析: 已对各种吡咯并[2,3-d]嘧啶衍生物(包括 2,4-二氯-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶)的热稳定性进行了研究,为材料科学应用提供了宝贵的见解 (Salih & Al-Sammerrai,1986)。

光电和 NLO 特性

- 电子和光学特性: 一项研究探讨了嘧啶衍生物的电子和非线性光学特性,这对于它们在光电和高科技应用中的应用至关重要 (Hussain 等人,2020)。

化学相互作用和分子结构

- 分子识别和氢键: 对嘧啶衍生物(包括 2,4-二氯-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶)的氢键和分子识别过程的研究揭示了它们的潜在药物作用和与生物分子的相互作用 (Rajam 等人,2017)。

抗菌特性

- 抗菌剂: 已对某些吡咯并[2,3-d]嘧啶衍生物对细菌二氢叶酸还原酶的抑制作用进行了研究,表明其具有作为抗菌剂的潜力 (Johnson 等人,1989)。

安全和危害

作用机制

Target of Action

It is known to be used as an intermediate in the synthesis of tofacitinib , which is a Janus kinase (JAK) inhibitor . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones .

Mode of Action

As a potential intermediate in the synthesis of jak inhibitors, it may contribute to the inhibition of jak enzymes, thereby interfering with the jak-signal transducer and activator of transcription protein (stat) signaling pathway .

Biochemical Pathways

If it contributes to the synthesis of jak inhibitors, it may indirectly affect the jak-stat signaling pathway . This pathway is involved in cell division, death, and tumor formation processes .

Pharmacokinetics

It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.

Result of Action

As a potential intermediate in the synthesis of jak inhibitors, it may contribute to the inhibition of jak enzymes, thereby interfering with the jak-stat signaling pathway .

Action Environment

It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-3-4(2)11-7-5(3)6(9)12-8(10)13-7/h1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQMLAPXOBKVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

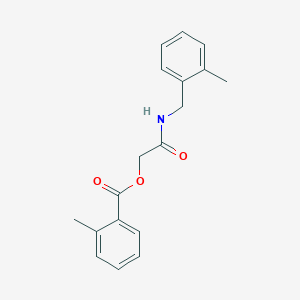

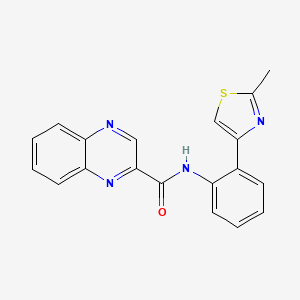

![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)

![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)

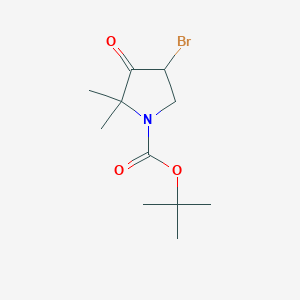

![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)

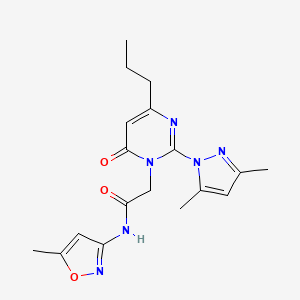

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)

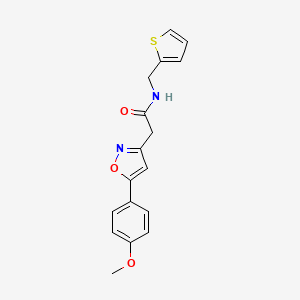

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)